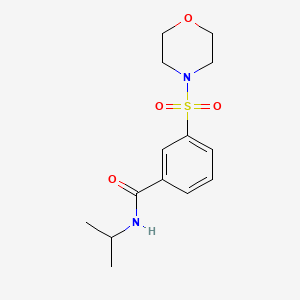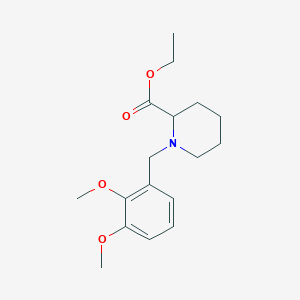
4-ethyl-5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide, also known as EMT, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a range of interesting properties that make it useful for a variety of applications. In
作用機序
The mechanism of action of 4-ethyl-5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is complex and not yet fully understood. However, it is known that this compound acts as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor when GABA is present, leading to an increase in inhibitory neurotransmission. This mechanism of action is similar to that of benzodiazepines, which are commonly used as sedatives and anxiolytics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are also complex and not yet fully understood. However, it is known that this compound has a range of effects on the central nervous system, including sedation, anxiolysis, and anticonvulsant activity. This compound has also been shown to have some neuroprotective effects, although the mechanisms underlying these effects are not yet clear.
実験室実験の利点と制限
One of the main advantages of 4-ethyl-5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide for lab experiments is its high affinity for the GABA-A receptor. This makes it a useful tool for studying the mechanisms of action of drugs that affect this receptor. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound is not very water-soluble, which can make it difficult to administer in certain experiments. In addition, this compound has a relatively short half-life in vivo, which can make it difficult to study its long-term effects.
将来の方向性
There are many potential future directions for research on 4-ethyl-5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide. One promising area of research involves the development of new drugs based on the structure of this compound. These drugs could have a range of potential applications, including as sedatives, anxiolytics, and anticonvulsants. Another area of research involves the use of this compound as a tool for studying the mechanisms of action of other drugs that affect the central nervous system. Finally, there is also potential for research on the neuroprotective effects of this compound, and how these effects could be harnessed for therapeutic purposes.
合成法
The synthesis of 4-ethyl-5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is a complex process that involves several steps. The first step involves the reaction of 2-amino-4-methylthiazole with ethyl 2-chloroacetate to form 2-ethyl-4-methylthiazol-5-yl ethyl carbonate. This intermediate product is then reacted with 3-thiophenecarboxylic acid to form the final product, this compound.
科学的研究の応用
4-ethyl-5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the central nervous system. This compound has been shown to have a high affinity for the GABA-A receptor, which is an important target for drugs that affect the central nervous system. This makes this compound a useful tool for studying the mechanisms of action of these drugs.
特性
IUPAC Name |
4-ethyl-5-methyl-N-(4-methyl-1,3-thiazol-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2/c1-4-9-8(3)16-6-10(9)11(15)14-12-13-7(2)5-17-12/h5-6H,4H2,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSHMJDRGXNINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=NC(=CS2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4927933.png)
![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4927941.png)
![methyl 5-(2-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4927946.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4927954.png)
![1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate](/img/structure/B4927956.png)
![2-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-(2-thienylmethyl)acetamide](/img/structure/B4927963.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4927995.png)


![2-[3-(3-methyl-2-pyrazinyl)-1H-pyrazol-1-yl]-N-(1-propyl-1H-pyrazol-5-yl)acetamide](/img/structure/B4928039.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928040.png)
![2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4928042.png)